Actinomycin C
Vue d'ensemble
Description
Actinomycin C is a member of the actinomycin family of antibiotics, which are produced by various species of the genus Streptomyces. These compounds are known for their bright-red color and high toxicity. This compound, like other actinomycins, forms complexes with DNA and is used primarily for its anti-cancer properties .
Méthodes De Préparation
Actinomycin C is typically produced by fermentation using Streptomyces species. The process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to optimize yield .
Analyse Des Réactions Chimiques
Actinomycin C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the phenoxazine ring structure.
Substitution: Substitution reactions often involve the replacement of functional groups on the phenoxazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Actinomycin C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA-binding properties.
Biology: Employed in research to understand transcriptional regulation and DNA-protein interactions.
Industry: Utilized in the development of new antibiotics and anti-cancer drugs.
Mécanisme D'action
Actinomycin C exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The primary molecular targets are the DNA strands, and the pathways involved include the inhibition of transcription and subsequent protein synthesis .
Comparaison Avec Des Composés Similaires
Actinomycin C is similar to other actinomycins, such as actinomycin D and actinomycin X. it is unique in its specific binding affinity and the particular DNA sequences it targets. Other similar compounds include:
Actinomycin D: Known for its use in cancer treatment.
Actinomycin X: Another member of the actinomycin family with distinct structural features.
This compound stands out due to its specific applications in research and medicine, particularly in the study of DNA interactions and cancer therapy.
Activité Biologique
Actinomycin C, a member of the actinomycin family of antibiotics, is derived from the bacterium Streptomyces antibioticus. It is primarily known for its potent antitumor properties and has been extensively studied for its biological activities, particularly in the context of cancer treatment and microbial inhibition. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound exerts its biological effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits RNA synthesis, leading to a cascade of effects on protein synthesis. The following mechanisms have been identified:
- Intercalation : this compound binds to DNA, stabilizing cleavable complexes with topoisomerases I and II, which are essential for DNA replication and transcription.
- Inhibition of RNA Synthesis : The binding of this compound to DNA leads to a significant reduction in RNA synthesis, which subsequently affects protein synthesis. Studies have shown that RNA synthesis is inhibited more rapidly than protein synthesis in various cell lines .
- Antiviral Activity : It has also been observed that this compound inhibits the replication of certain viruses, such as vaccinia virus and reovirus, indicating a broader spectrum of biological activity beyond just antibacterial and anticancer effects .
Therapeutic Applications
This compound has been utilized in clinical settings primarily as an anticancer agent. Its applications include:
- Treatment of Malignant Tumors : this compound has been employed in chemotherapy regimens for various cancers, including Wilms' tumor and rhabdomyosarcoma. Its efficacy in these contexts is attributed to its ability to inhibit cell proliferation by disrupting nucleic acid synthesis .
- Combination Therapies : Recent studies suggest that low doses of this compound can enhance the effectiveness of other chemotherapeutic agents by activating p53-dependent transcription pathways, which are crucial for cellular responses to DNA damage .
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
- Cytotoxicity Studies : Research involving various tumor cell lines (e.g., A549, MCF-7) demonstrated that this compound exhibits significant cytotoxicity with IC50 values comparable to or lower than those of well-known chemotherapeutics like adriamycin. For instance, one study reported IC50 values ranging from 0.8 to 1.8 nM for different actinomycin analogues .
- Antimicrobial Activity : this compound has shown promising results against Gram-positive bacteria. In vitro tests revealed effective minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating its potential as an antimicrobial agent .
- Biosynthetic Pathway Insights : Recent research has elucidated the biosynthetic pathways involved in producing actinomycins, including this compound. Understanding these pathways opens avenues for developing novel derivatives with enhanced efficacy or reduced toxicity .
Summary Table
Propriétés
IUPAC Name |
2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJFISCRQIYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88N12O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-14-8, 8052-16-2 | |
Record name | Actinomycin VI | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Actinomycin C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.